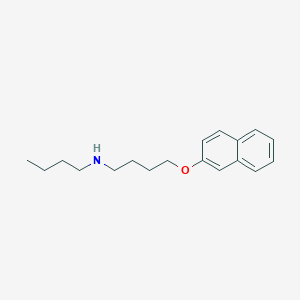
N,N'-1,2-ethanediylbis(N-benzylcyclopropanecarboxamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-1,2-ethanediylbis(N-benzylcyclopropanecarboxamide), commonly known as EDBC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of bisamides and has shown promising results in various scientific research studies.
Mécanisme D'action
The exact mechanism of action of EDBC is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis. EDBC has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
EDBC has been found to have minimal toxicity and side effects in various in vitro and in vivo studies. It has been shown to have a high affinity for cancer cells, making it a promising candidate for cancer therapy. EDBC has also been found to have antioxidant properties and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of EDBC is its high potency and selectivity towards cancer cells. It can also be easily synthesized in the laboratory. However, EDBC has limitations in terms of its solubility and stability, which can affect its efficacy in in vivo studies.
Orientations Futures
There are several potential future directions for the research and development of EDBC. These include the optimization of the synthesis method to improve yield and purity, the investigation of EDBC's potential use in drug delivery systems, and the exploration of its potential therapeutic applications in other diseases such as diabetes and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of EDBC and its potential side effects.
Conclusion:
EDBC is a promising compound that has shown potential therapeutic applications in various scientific research studies. Its high potency and selectivity towards cancer cells make it a promising candidate for cancer therapy. However, further studies are needed to fully understand its mechanism of action and potential side effects. The optimization of the synthesis method and exploration of its potential therapeutic applications in other diseases can lead to the development of new drugs and treatment options.
Méthodes De Synthèse
EDBC can be synthesized through a multistep process involving the reaction of 1,2-dibromoethane with benzylamine, followed by the reaction of the resulting intermediate with cyclopropanecarboxylic acid. The final product is obtained through the reaction of the intermediate with benzylamine. The purity and yield of EDBC can be improved through various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
EDBC has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antifungal, and antibacterial activities. EDBC has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, EDBC has been studied for its potential use in drug delivery systems.
Propriétés
IUPAC Name |
N-benzyl-N-[2-[benzyl(cyclopropanecarbonyl)amino]ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c27-23(21-11-12-21)25(17-19-7-3-1-4-8-19)15-16-26(24(28)22-13-14-22)18-20-9-5-2-6-10-20/h1-10,21-22H,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWUKHVMQYKALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N(CCN(CC2=CC=CC=C2)C(=O)C3CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-1,2-ethanediylbis(N-benzylcyclopropanecarboxamide) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((2-chlorophenyl){[4-(4-pyridinylmethyl)phenyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5060494.png)
![11-(4-hydroxyphenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5060495.png)
![8-chloro-7-[(2-chloro-4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5060505.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5060517.png)
![5-[(5-isoquinolinyloxy)methyl]-N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5060519.png)
![5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5060531.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5060541.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]-beta-alanine](/img/structure/B5060547.png)
![2-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5060550.png)
![1-[3-(2,3,6-trimethylphenoxy)propyl]pyrrolidine](/img/structure/B5060574.png)

![N~2~-(2,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5060598.png)
![5-{3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5060606.png)